Methyl 4-bromo-3-chloro-2,6-difluorobenzoate

Description

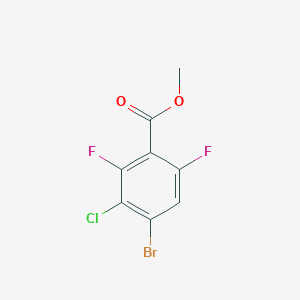

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate (C₈H₄BrClF₂O₂, molecular weight 271.48 g/mol) is a halogenated aromatic ester characterized by substituents at the 2-, 3-, 4-, and 6-positions of the benzene ring: bromine (4-position), chlorine (3-position), and fluorine (2- and 6-positions). This compound is commercially available with high purity (>97.0%) and is utilized as an intermediate in pharmaceutical and materials chemistry .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-chloro-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-4(11)2-3(9)6(10)7(5)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOYAGCLBFNBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500268-85-8 | |

| Record name | methyl 4-bromo-3-chloro-2,6-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-chloro-2,6-difluorobenzoate typically involves the esterification of 4-bromo-3-chloro-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-bromo-3-chloro-2,6-difluorobenzoic acid+methanolsulfuric acidmethyl 4-bromo-3-chloro-2,6-difluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of methyl 4-bromo-3-chloro-2,6-difluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.

Oxidation: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with different functional groups depending on the nucleophile used.

Reduction: 4-bromo-3-chloro-2,6-difluorobenzoic acid.

Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

Scientific Research Applications

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-chloro-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The substituent pattern and electronic properties of methyl 4-bromo-3-chloro-2,6-difluorobenzoate are compared with related fluorinated benzoates in Table 1.

Table 1: Substituent Positions and Key Properties of Selected Fluorinated Benzoates

Key Observations :

- Halogen Diversity: The target compound uniquely combines Br, Cl, and F substituents, which may enhance its reactivity in electrophilic substitution or cross-coupling reactions compared to mono-halogenated analogs .

Physical and Spectroscopic Properties

Melting Points and Purity :

- Methyl 4-bromo-2,6-difluorobenzoate derivatives exhibit melting points ranging from 123–131°C (compound 29d) , while the target compound’s purity (>97.0%) exceeds many analogs .

- NMR Data : For methyl 4-bromo-2,6-difluorobenzoate derivatives, characteristic peaks include δ 7.30–7.34 (aromatic protons) and δ 3.89 (methoxy group) in DMSO-d₆ .

Biological Activity

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate is a halogenated benzoate compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate is characterized by the presence of multiple halogen substituents on a benzoate core, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it has been noted for its potential toxicity, including skin and eye irritation .

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies indicate that methyl 4-bromo-3-chloro-2,6-difluorobenzoate exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic enzymes.

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through specific signaling pathways. Its halogen substituents may enhance binding affinity to target proteins involved in cancer progression.

The biological activity of methyl 4-bromo-3-chloro-2,6-difluorobenzoate can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially leading to cell lysis.

- Signal Transduction Pathways : It may modulate pathways involved in cell growth and apoptosis, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various halogenated compounds found that methyl 4-bromo-3-chloro-2,6-difluorobenzoate showed significant activity against Gram-positive bacteria at concentrations as low as 50 µg/mL. This was comparable to standard antibiotics used in clinical settings.

Anticancer Studies

In vitro studies using human cancer cell lines demonstrated that treatment with methyl 4-bromo-3-chloro-2,6-difluorobenzoate resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 20 µM to 50 µM across different cell types, indicating moderate effectiveness as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-chloro-2,6-difluorobenzoate | Multiple halogens (Br, Cl, F) | Antimicrobial, Anticancer |

| Methyl 4-bromo-2,6-difluorobenzoate | Lacks chlorine | Weaker antimicrobial properties |

| Methyl 4-chloro-3-fluorobenzoate | Lacks bromine | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.